1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid is a compound that falls within the broader class of pyrrolopyridine derivatives. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The molecular structure of such compounds typically includes a pyrrolopyridine core, which can be functionalized at various positions to yield a wide array of derivatives with different properties and activities.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a fused pyrrole and pyridine ring system. The specific geometry and electronic distribution within these molecules can significantly influence their reactivity and interaction with biological targets. For example, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid shows a geometry where the side chain is perpendicular to the azaindole ring, similar to the natural plant hormone indole-3-acetic acid . This structural similarity may be relevant for the biological activity of such compounds.
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and the synthesis of more complex molecules. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with different binucleophiles leads to the formation of pyrazole-3-carboxamides and -3-carboxylates . Additionally, the three-component condensation of 3-aminopyrroles with other reactants can yield pyrrolo[3,2-b]pyridine-3-carboxylic acids . These reactions are crucial for the diversification of the pyrrolopyridine scaffold and the development of new compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the substituents attached to the core. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. For example, the presence of carboxylic acid groups can enhance the solubility in aqueous media, which is beneficial for biological studies . The spectroscopic characterization, such as IR and NMR, provides insights into the functional groups present and the overall molecular conformation .
Scientific Research Applications
Application in Cancer Research
- Scientific Field : Cancer Research .
- Summary of the Application : A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Methods of Application : The compounds were tested for their ability to inhibit tubulin polymerization at concentrations of 3µM and 5µM . Cell cycle studies and cell apoptosis analyses were conducted to determine the effects of the compounds on cell cycle arrest and apoptosis .
- Results or Outcomes : Among the compounds tested, 10t exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It was found to significantly cause G2/M phase cell cycle arrest and apoptosis .
Application in Mitotic Kinase Inhibition
- Scientific Field : Molecular Biology .
- Summary of the Application : The 1H-pyrrolo[3,2-c]pyridine scaffold was used to design and optimize potent and selective inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) .
- Methods of Application : The inhibitors were characterized for their ability to inhibit MPS1 . The most potent inhibitor, CCT251455, was further tested for its effects on MPS1 in an HCT116 human tumor xenograft model .
- Results or Outcomes : CCT251455 was found to stabilize an inactive conformation of MPS1, making it incompatible with ATP and substrate-peptide binding . It showed dose-dependent inhibition of MPS1 in the xenograft model .
Application in Fibroblast Growth Factor Receptor Inhibition
- Scientific Field : Molecular Biology .
- Summary of the Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro, the compound 4h was tested for its effects on breast cancer 4T1 cell proliferation, apoptosis, migration, and invasion .
- Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1–4, respectively . It inhibited 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Application in Mitotic Kinase Inhibition
- Scientific Field : Molecular Biology .
- Summary of the Application : The 1H-pyrrolo[3,2-c]pyridine scaffold was used to design and optimize potent and selective inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) .
- Methods of Application : The inhibitors were characterized for their ability to inhibit MPS1 . The most potent inhibitor, CCT251455, was further tested for its effects on MPS1 in an HCT116 human tumor xenograft model .
- Results or Outcomes : CCT251455 was found to stabilize an inactive conformation of MPS1, making it incompatible with ATP and substrate-peptide binding . It showed dose-dependent inhibition of MPS1 in the xenograft model .
Safety And Hazards
Future Directions
The future directions for “1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid” and related compounds could involve further studies on their potential as FGFR inhibitors for cancer therapy . Additionally, the development of more efficient synthesis methods and the exploration of other biological activities could be areas of future research.
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-6-5(4-10-7)1-2-9-6/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAARPKVLGAVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627158 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
CAS RN |
1082040-99-0 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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